molecular formula C15H12O2 B13997940 3-phenyl-1H-isochromen-4-one CAS No. 32521-36-1

3-phenyl-1H-isochromen-4-one

Cat. No.: B13997940
CAS No.: 32521-36-1
M. Wt: 224.25 g/mol
InChI Key: SSEOLGLFMGQULT-UHFFFAOYSA-N
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Description

3-Phenyl-1H-isochromen-4-one is a heterocyclic compound that belongs to the isocoumarin family. This compound is characterized by a fused benzene and lactone ring system, with a phenyl group attached at the third position. It has garnered significant interest due to its potential biological activities, including antioxidant and antiplatelet properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-isochromen-4-one typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method is the Perkin reaction, where ortho-hydroxybenzaldehyde reacts with phenylacetic acid in the presence of an acid catalyst to form the desired isocoumarin structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Perkin reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1H-isochromen-4-one stands out due to its specific substitution pattern, which imparts unique antioxidant and antiplatelet properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

CAS No.

32521-36-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-1H-isochromen-4-one

InChI

InChI=1S/C15H12O2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

SSEOLGLFMGQULT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(O1)C3=CC=CC=C3

Origin of Product

United States

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